molecular formula C21H15FN4O B2911004 N-(4-fluorophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 924819-97-6

N-(4-fluorophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2911004
CAS No.: 924819-97-6
M. Wt: 358.376
InChI Key: UYKPTCCOTKLKRR-UHFFFAOYSA-N
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Description

“N-(4-fluorophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound. It likely contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The “4-fluorophenyl” and “1,5-diphenyl” parts suggest the presence of phenyl rings, which are hexagonal rings of carbon atoms, with one of them having a fluorine atom attached .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring and the attachment of the phenyl rings . The exact methods would depend on the specific reactants and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring and the attached phenyl rings . Techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) could be used to confirm the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its density, boiling point, and solubility, would depend on its exact molecular structure .

Mechanism of Action

Target of Action

The primary target of N-(4-fluorophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide is the Sirtuin1 enzyme (SIRT1) . SIRT1 is a protein that has been implicated in the regulation of a variety of biological processes, including cell survival, differentiation, and metabolism.

Mode of Action

This compound interacts with its target, SIRT1, by inhibiting its activity . This inhibition leads to the overexpression of p53, a gene responsible for negative regulation of the cell cycle .

Biochemical Pathways

The inhibition of SIRT1 by this compound affects the p53 pathway . The p53 protein is a crucial component in preventing cancer, as it can repair damaged cells or initiate cell death if the damage is irreparable. Overexpression of p53 due to SIRT1 inhibition can lead to cell cycle arrest, promoting cell repair or apoptosis.

Pharmacokinetics

For instance, structural modifications can lead to changes in these properties, which can, in turn, influence the compound’s bioavailability .

Result of Action

The result of this compound’s action is the potential induction of cell cycle arrest or apoptosis due to the overexpression of p53 . This can lead to the prevention of cell proliferation, particularly in the context of cancer cells.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. Proper handling and storage procedures should be followed to minimize risk .

Properties

IUPAC Name

N-(4-fluorophenyl)-1,5-diphenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN4O/c22-16-11-13-17(14-12-16)23-21(27)19-20(15-7-3-1-4-8-15)26(25-24-19)18-9-5-2-6-10-18/h1-14H,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKPTCCOTKLKRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NN2C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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